molecular formula C9H8N2O B1465231 3-(1H-pyrazol-1-yl)phenol CAS No. 904315-14-6

3-(1H-pyrazol-1-yl)phenol

Cat. No.: B1465231
CAS No.: 904315-14-6
M. Wt: 160.17 g/mol
InChI Key: QOOFOEXDLXLCEP-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)phenol: is an organic compound that features a phenol group attached to a pyrazole ring. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of both the phenol and pyrazole moieties in a single molecule makes it a valuable compound in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

3-(1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain oxidoreductases, thereby modulating the redox state within cells . Additionally, it has been observed to bind to specific protein targets, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered cell proliferation and apoptosis . Furthermore, it has been reported to affect the expression of genes involved in stress responses and metabolic regulation . These changes can impact cellular metabolism, leading to shifts in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to and inhibit specific enzymes, such as oxidoreductases and kinases . This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced stress resistance and improved metabolic function . At higher doses, this compound can induce toxic effects, including oxidative damage and impaired cellular function . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of this compound in these compartments can impact its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)phenol typically involves the condensation of a phenol derivative with a pyrazole precursor. One common method is the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-pyrazol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOFOEXDLXLCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904315-14-6
Record name 3-(1H-pyrazol-1-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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